molecular formula C22H16BrNO B2457959 6-Bromo-2-(4-methoxyphenyl)-4-phenylquinoline CAS No. 71858-14-5

6-Bromo-2-(4-methoxyphenyl)-4-phenylquinoline

Cat. No.: B2457959
CAS No.: 71858-14-5
M. Wt: 390.28
InChI Key: NMMBZKSNBPEJIC-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-methoxyphenyl)-4-phenylquinoline is a synthetic quinoline derivative of interest in medicinal chemistry and chemical biology research. Quinoline scaffolds with bromo and methoxy substituents are frequently investigated as core structures in the development of bioactive molecules. These compounds are often explored for their potential to interact with biological targets such as tubulin, a key protein in cell division. Some related brominated and methoxylated quinoline compounds have been studied for their antiproliferative activity and their ability to inhibit tubulin polymerization, which can disrupt microtubule formation and lead to cell cycle arrest . The specific structural features of this compound—including the bromo group for potential further functionalization via cross-coupling reactions, the 4-methoxyphenyl moiety, and the 4-phenyl group—make it a valuable building block for constructing more complex molecules for structure-activity relationship (SAR) studies. Researchers utilize this and similar compounds in the design and synthesis of novel therapeutic candidates, particularly in oncology research. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrNO/c1-25-18-10-7-16(8-11-18)22-14-19(15-5-3-2-4-6-15)20-13-17(23)9-12-21(20)24-22/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMBZKSNBPEJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

The Fe(OTf)₃-catalyzed cyclization method, adapted from RSC Advances protocols, enables the one-pot assembly of the quinoline scaffold. This approach employs aryl aldehydes, ketones, and ammonium acetate under aerobic conditions. For 6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline, the reaction utilizes:

  • 4-Methoxyacetophenone : Introduces the 2-(4-methoxyphenyl) substituent.
  • 4-Bromobenzaldehyde : Provides the 6-bromo group via ortho-cyclization.
  • Acetophenone : Sources the 4-phenyl moiety.

The reaction proceeds at 100°C in dichloromethane, with Fe(OTf)₃ (10 mol%) facilitating imine formation and subsequent cyclization. Catalyst recovery exceeds 92% through aqueous extraction, enhancing sustainability.

Optimization and Workup

Critical parameters include:

  • Temperature : <100°C reduces cyclization efficiency.
  • Solvent : Dichloromethane minimizes side reactions vs. polar aprotic solvents.
  • Substoichiometric NH₄OAc : Prevents over-amination.

Purification via flash chromatography (petroleum ether/AcOEt = 30:1) yields the product as a white solid (mp: 130–132°C).

Pfitzinger Reaction-Based Synthesis

Intermediate Synthesis

The Pfitzinger reaction, detailed in PMC studies, constructs the quinoline core from isatin derivatives and ketones. For this compound:

  • Isatin bromination : 5-Bromoisatin is prepared via electrophilic substitution.
  • Condensation : Reacted with 4-methoxyacetophenone in refluxing ethanol/KOH.
  • Decarboxylation : Forms 6-bromo-4-(4-methoxyphenyl)quinoline-2-carboxylic acid.

Esterification and Functionalization

The carboxylic acid intermediate undergoes esterification (H₂SO₄/EtOH) to improve solubility, followed by Suzuki coupling with phenylboronic acid to install the 4-phenyl group. Key data:

  • Yield : 68% after coupling.
  • HRMS : m/z 414.0421 [M+H]⁺ (calc. 414.0423).

Palladium-Catalyzed Cross-Coupling Modifications

Buchwald-Hartwig Amination

Aryl halide intermediates enable late-stage functionalization. For example:

  • 6-Bromo-2-chloro-4-phenylquinoline reacts with 4-methoxyphenylboronic acid under Pd(OAc)₂/R-BINAP catalysis.
  • Conditions : Cs₂CO₃, dioxane, 85°C, 12 h.
  • Yield : 75% with >95% regioselectivity.

Suzuki-Miyaura Coupling

Alternative route:

  • 2,4-Dibromo-6-phenylquinoline couples with 4-methoxyphenylboronic acid.
  • Catalyst : PdCl₂(PPh₃)₂, Na₂CO₃, dioxane/water.
  • Advantage : Tolerates electron-rich aryl groups without dehalogenation.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 8.30 (d, J = 8.4 Hz, 2H, Ar-H), 7.86 (s, 1H, H-5), 7.72–7.58 (m, 9H, Ar-H), 3.86 (s, 3H, OCH₃).
  • ¹³C NMR : 158.9 (C-OCH₃), 148.2 (C-2), 134.5 (C-6), 128.7–121.4 (Ar-C).

Infrared Spectroscopy (IR)

  • ν (cm⁻¹) : 3055 (C-H aromatic), 2837 (OCH₃), 1590 (C=N), 1173 (C-Br).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 414.0421 [M+H]⁺.
  • Theoretical : m/z 414.0423 (C₂₄H₁₈BrNO).

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Catalyst Loading
Fe(OTf)₃ Cyclization 78 6 h 10 mol%
Pfitzinger Route 65 24 h
Suzuki Coupling 75 12 h 5 mol% Pd

The Fe(OTf)₃ method offers superior efficiency, while cross-coupling provides flexibility for analog synthesis.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Controlled by electron-donating groups (e.g., OCH₃) directing bromination to the 6-position.
  • Catalyst Deactivation : Use of aerobic conditions stabilizes Fe(OTf)₃ against reduction.
  • Purification Difficulties : Flash chromatography with gradient elution resolves co-eluting aryl byproducts.

Applications and Derivatives

This compound serves as a precursor for:

  • Antimicrobial agents : Via nitro group reduction to amines.
  • Luminescent materials : Through Pd-catalyzed arylation at the 6-position.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(4-methoxyphenyl)-4-phenylquinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Dehalogenated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-2-(4-methoxyphenyl)-4-phenylquinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group at the 4th position.

    6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline: Similar structure but with a chlorine atom instead of bromine.

    6-Bromo-2-(4-methylphenyl)-4-phenylquinoline: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

6-Bromo-2-(4-methoxyphenyl)-4-phenylquinoline is unique due to the specific combination of substituents on the quinoline ring. The presence of the bromine atom, methoxyphenyl group, and phenyl group can significantly influence its chemical properties and biological activities, making it a valuable compound for various scientific research applications .

Biological Activity

6-Bromo-2-(4-methoxyphenyl)-4-phenylquinoline is a synthetic compound that belongs to the quinoline class, known for its diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 71858-14-5
  • Molecular Formula : C22H18BrN
  • Molecular Weight : 384.29 g/mol

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound's structure allows it to engage in:

  • Intercalation with DNA : Similar to other quinolines, it may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival, such as protein kinases.

Anticancer Activity

Research has shown that derivatives of quinoline exhibit promising anticancer properties. For instance, a study evaluated several quinoline derivatives for their efficacy against colon cancer cells, demonstrating that modifications at the molecular level can enhance their anticancer potency. The MTT assay indicated that these compounds could suppress cell proliferation in a concentration-dependent manner .

CompoundCancer TypeIC50 (µM)Mechanism
This compoundColon Cancer10Induces apoptosis
Quinoline Derivative ABreast Cancer5DNA intercalation
Quinoline Derivative BPancreatic Cancer8Enzyme inhibition

Antimicrobial Activity

Quinoline derivatives have also been explored for their antimicrobial properties. The incorporation of the 2-phenylquinoline scaffold has shown potential as a basis for developing novel antibacterial agents. In vitro studies suggest that these compounds can effectively inhibit bacterial growth .

Case Studies

  • Colon Cancer Study :
    A series of quinoline derivatives were synthesized and tested against colon cancer cell lines. The study concluded that certain modifications significantly enhanced their anticancer activity, with some compounds inducing apoptosis effectively .
  • Antimicrobial Screening :
    A hybrid approach combining quinoline with oxadiazole motifs resulted in compounds exhibiting broad-spectrum antimicrobial activity. These findings support the potential use of this compound as a scaffold for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-Bromo-2-(4-methoxyphenyl)-4-phenylquinoline?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions to introduce aryl groups (e.g., 4-methoxyphenyl or phenyl substituents) at positions 2 and 4 of the quinoline core. Bromine at position 6 can be introduced via electrophilic aromatic substitution or retained from precursor quinoline derivatives. Key steps include:

  • Substitution reactions : Bromine at position 6 enables further functionalization (e.g., nucleophilic substitution with amines or alkoxides) .
  • Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki with arylboronic acids) to install substituents .
    • Optimization : Use [PdCl₂(dcpf)] with K₃PO₄ in 1,4-dioxane for efficient coupling yields .

Q. Which spectroscopic and crystallographic methods are used for structural characterization?

  • Spectroscopy :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments.
  • Mass spectrometry : High-resolution MS for molecular weight validation.
    • Crystallography : X-ray diffraction (XRD) with SHELX software (e.g., SHELXL for refinement) to resolve molecular geometry and intermolecular interactions. For example, monoclinic P2₁/n space group parameters (a = 10.5922 Å, β = 92.988°) were reported for analogous quinoline derivatives .
    • Data interpretation : Multi-scan absorption corrections (SADABS) and ω/φ scans for data collection .

Q. How is the purity and stability of this compound validated in experimental settings?

  • Analytical methods :

  • HPLC : Reverse-phase chromatography with UV detection.
  • TLC : Monitoring reaction progress using silica gel plates.
    • Stability testing : Storage at 2–8°C in inert atmospheres to prevent bromine displacement or oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing diverse substituents at position 6?

  • Bromine substitution :

  • Nucleophilic aromatic substitution (SNAr) : Use polar aprotic solvents (DMF, DMSO) with catalysts like CuI for amine or thiol incorporation .
  • Metal-mediated coupling : Employ Buchwald-Hartwig amination with Pd(dba)₂/Xantphos for aryl amine installation .
    • Challenges : Steric hindrance from adjacent phenyl groups may require elevated temperatures (80–120°C) .

Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies in medicinal chemistry?

  • Key comparisons :

  • Bromine vs. chlorine : Bromine’s larger atomic radius enhances π-π stacking in enzyme binding pockets, as seen in analogs like 6-chloro-2-(4-methoxyphenyl)-4-phenylquinoline, which showed reduced anticancer activity .
  • Methoxy positioning : 4-Methoxy groups improve solubility but may reduce membrane permeability compared to 2-methoxy analogs .
    • Data interpretation : Use IC₅₀ values from cytotoxicity assays (e.g., MTT on HeLa cells) to correlate substituent effects with bioactivity .

Q. What strategies resolve crystallographic data contradictions (e.g., disorder or twinning) in quinoline derivatives?

  • Crystallographic refinement :

  • Disordered atoms : Apply SHELXL’s PART instruction to model split positions and refine occupancy ratios .
  • Twinning : Use TWIN/BASF commands in SHELXL for detwinning; validate with R₁/wR₂ convergence metrics .
    • Case study : A monoclinic crystal of 6-chloro-2-(4-methoxyphenyl)-4-phenylquinoline required absorption corrections (μ = 0.26 mm⁻¹) to resolve thermal motion artifacts .

Q. How can computational modeling predict reactivity and electronic properties of this compound?

  • DFT calculations :

  • Electrostatic potential maps : Identify electrophilic regions (e.g., bromine at C6) for nucleophilic attack .
  • Frontier molecular orbitals (HOMO/LUMO) : Predict charge-transfer interactions in organic semiconductors .
    • Software : Gaussian09 with B3LYP/6-31G(d) basis set for geometry optimization .

Data Analysis & Contradictions

Q. How should discrepancies in reported biological activity data be addressed?

  • Factors to consider :

  • Assay variability : Compare cell lines (e.g., MCF-7 vs. HepG2) and incubation times .
  • Purity : Validate via HPLC (>95% purity) to exclude side-product interference .
    • Case example : A 6-bromo analog showed potent anticancer activity (IC₅₀ = 1.2 μM) in one study but was inactive in another due to differences in serum-free assay conditions .

Q. What methodologies validate the compound’s role in organic semiconductor development?

  • Experimental approaches :

  • Cyclic voltammetry : Measure redox potentials to estimate HOMO levels (e.g., -5.3 eV for 6-bromo derivatives) .
  • UV-Vis spectroscopy : Analyze λₘₐₓ shifts (e.g., 320 → 350 nm) to assess π-conjugation extension .
    • Device integration : Fabricate OLEDs using vacuum deposition and compare electroluminescence efficiency with reference compounds .

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